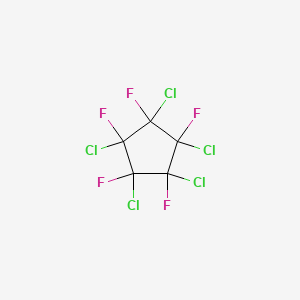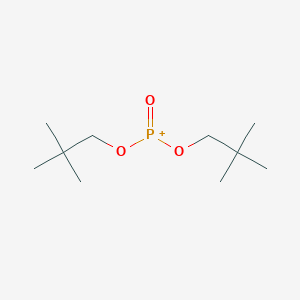
Agn-PC-006iws
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The preparation of Agn-PC-006iws involves several synthetic routes and reaction conditions. Common methods include:
Template Method: This method requires a prefabricated template with quantities of pores to pattern the nanowires.
Electrochemical Method: This involves the use of electrochemical cells to synthesize the compound.
Wet Chemical Method: This method uses chemical reactions in a liquid phase to produce the compound.
Polyol Method: This involves the reduction of metal precursors in a polyol medium.
Chemical Reactions Analysis
Agn-PC-006iws undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound.
Reduction: This reaction involves the gain of electrons by the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common reagents and conditions used in these reactions include hydrohalic acids (HX) for electrophilic addition reactions, and specific reagents for hydration, halogenation, and hydrohalogenation . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Agn-PC-006iws has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various chemical compounds and materials.
Biology: It is used in biological studies to understand cellular processes and mechanisms.
Industry: It is used in the production of materials with specific properties, such as high electrical conductivity and thermal stability
Mechanism of Action
The mechanism of action of Agn-PC-006iws involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Agn-PC-006iws can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
AGN-201904: This compound has been used in trials studying the prevention of peptic ulcers.
GLP-1 Receptor Agonists: These compounds are used in the treatment of type 2 diabetes and have similar mechanisms of action.
This compound is unique due to its specific molecular structure and properties, which make it suitable for a wide range of applications in various fields.
Properties
CAS No. |
22289-00-5 |
|---|---|
Molecular Formula |
C10H22O3P+ |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
bis(2,2-dimethylpropoxy)-oxophosphanium |
InChI |
InChI=1S/C10H22O3P/c1-9(2,3)7-12-14(11)13-8-10(4,5)6/h7-8H2,1-6H3/q+1 |
InChI Key |
JHVGCAWQXXUXPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CO[P+](=O)OCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)
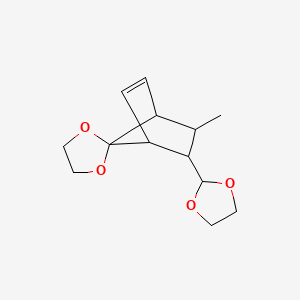
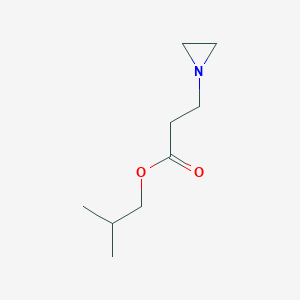
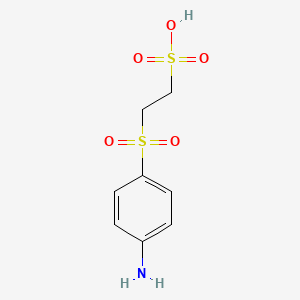
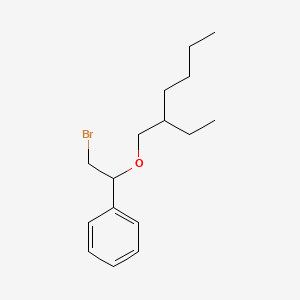
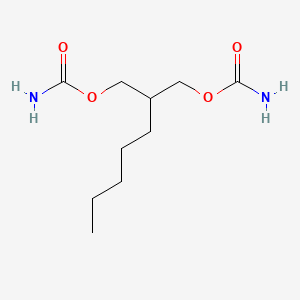
![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
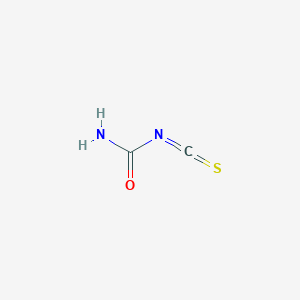
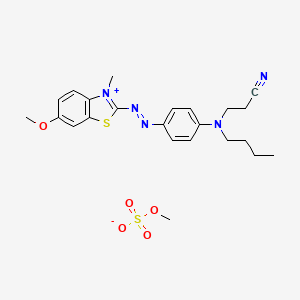
![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)


![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)
